Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate

Description

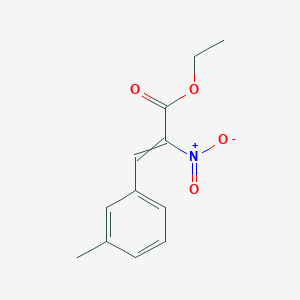

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate is a nitro-substituted α,β-unsaturated ester characterized by a conjugated enoate system (C=C–COOEt) with a nitro (–NO₂) group at the β-position and a 3-methylphenyl substituent at the α-position. The nitro group confers strong electron-withdrawing properties, enhancing the electrophilicity of the α-carbon, which is critical in reactions such as Michael additions or cycloadditions . The 3-methylphenyl group introduces steric and electronic effects, modulating solubility and reactivity.

Properties

CAS No. |

918937-14-1 |

|---|---|

Molecular Formula |

C12H13NO4 |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate |

InChI |

InChI=1S/C12H13NO4/c1-3-17-12(14)11(13(15)16)8-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |

InChI Key |

LZAUXGZYRLQIGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC(=C1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate typically involves the condensation of 3-methylbenzaldehyde with ethyl nitroacetate. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Electrophilic Reactivity and Polar Reaction Mechanisms

The nitro group () renders the β-carbon highly electrophilic, enabling polar interactions with nucleophiles. Key electronic parameters from analogous nitroalkenes include:

This Forward Electron Density Flux (FEDF) drives regioselective attacks at the β-carbon by nucleophiles such as furans or enolates. The 3-methylphenyl substituent introduces steric and electronic effects, potentially stabilizing intermediates through hyperconjugation.

Hetero-Diels–Alder Reactions

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate participates in [4+2] cycloadditions with dienes like 2-methoxyfuran. Computational studies on similar nitroalkenes reveal:

-

Activation Energy : 1.4–2.0 kcal/mol for exo and endo pathways.

-

Thermodynamic Stability : Hetero-Diels–Alder adducts are less stable than Michael adducts ( kcal/mol) .

| Pathway | Transition State | (kcal/mol) |

|---|---|---|

| exo Cyclization | TSG | 1.4 |

| endo Cyclization | TSI | 2.0 |

The exo pathway is kinetically favored, but the reaction predominantly proceeds via Michael addition under thermodynamic control.

Michael Addition Pathways

The nitroalkene acts as a Michael acceptor, forming adducts with amines, thiols, or stabilized enolates. Key findings include:

-

Kinetics : Activation energies for Michael addition range from 8–27 kcal/mol, depending on the nucleophile .

-

Thermodynamics : Adducts like Z-3 and E-3 (Scheme 3 in ) are 4–7 kcal/mol more stable than cycloadducts.

| Adduct | (kcal/mol) |

|---|---|

| Z-3 | −27.5 |

| E-3 | −18.4 |

Steric hindrance from the 3-methylphenyl group may favor the Z-isomer due to reduced torsional strain.

Zwitterionic Intermediate Formation

Six zwitterionic intermediates (e.g., I exo1 , I endo1 ) have been identified in reactions of analogous nitroalkenes. These intermediates arise from partial charge transfer and reorganize into stable products:

-

Lifetime : <1 ps in polar solvents.

-

Rearrangement Pathways :

-

Cyclization to nitronorbornenes (kinetically disfavored).

-

Proton transfer to form Michael adducts.

-

| Intermediate | Pathway | (kcal/mol) |

|---|---|---|

| I exo3 | → Z-4 | −26.2 |

| I endo3 | → E-3 | −16.9 |

Competing Reaction Channels

Reaction outcomes depend on kinetic vs. thermodynamic control:

| Pathway | Kinetically Favored? | Thermodynamically Favored? |

|---|---|---|

| Hetero-Diels–Alder | Yes | No |

| Michael Addition | No | Yes |

| Nitronorbornene Formation | No | No |

Nitronorbornenes are excluded due to high ring strain and instability ( kcal/mol) .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate exhibit significant antitumor activity. Research conducted on similar nitroalkenes has shown that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Diels-Alder Reactions

This compound serves as an effective dienophile in Diels-Alder reactions. Its ability to form stable adducts with various dienes has been explored, leading to the synthesis of complex cyclic structures that are valuable in pharmaceuticals and agrochemicals .

Synthesis of Pyrazole Derivatives

This compound has been utilized in the synthesis of pyrazole derivatives through cycloaddition reactions with hydrazines. The resulting pyrazoles have shown promising biological activities, including antimicrobial and antifungal properties, making them candidates for further drug development .

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer for the synthesis of functionalized polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are crucial for industrial applications .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values significantly lower than those of conventional chemotherapeutic agents. The mechanism was attributed to ROS-mediated apoptosis pathways.

Case Study 2: Synthesis of Pyrazole Derivatives

In a recent synthesis project, researchers employed this compound as a key intermediate to produce novel pyrazole derivatives. These compounds were screened for antimicrobial activity, with several showing potent effects against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate with structurally related compounds, emphasizing substituent effects, molecular properties, and reactivity:

*Estimated based on structural analogs.

Key Structural and Reactivity Differences:

Nitro vs. Cyano/Oxo Groups: The nitro group in the target compound creates a stronger electron-deficient α-carbon compared to cyano (3b, 12) or oxo (8a) substituents, favoring nucleophilic attacks . β-Keto esters (8a, 11) exhibit keto-enol tautomerism, absent in the target due to nitro stabilization .

Aromatic Substituent Effects :

- Electron-donating groups (e.g., methoxy in 3b, 12) increase solubility but reduce electrophilicity, whereas electron-withdrawing nitro groups (target, 5, 8a) enhance reactivity .

- Steric bulk from 3-methylphenyl (target) vs. 3-nitrophenyl (5) affects regioselectivity in reactions .

Conjugation and Saturation :

- Saturated esters (5) lack the conjugated system of α,β-unsaturated analogs (target, 3b, 8a), reducing their utility in cycloadditions or polymerizations .

Synthetic Applications: The target’s nitro group enables applications in explosives precursors or pharmaceuticals, whereas cyano derivatives (3b, 12) are intermediates in heterocycle synthesis .

Biological Activity

Ethyl 3-(3-methylphenyl)-2-nitroprop-2-enoate, a nitroalkene derivative, has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group attached to an alkene, which contributes to its reactivity. The compound can be represented structurally as follows:

Mechanisms of Biological Activity

- Antibacterial Properties :

- Cytotoxic Effects :

- Mechanistic Insights :

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various nitroalkenes, including this compound. The results demonstrated a notable inhibition of bacterial growth at concentrations as low as 10 µM, suggesting a promising avenue for developing new antibacterial agents .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human cancer cell lines indicated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effects | IC50 (µM) |

|---|---|---|

| Antibacterial | Inhibition of Staphylococcus aureus growth | 10 |

| Cytotoxic | Induction of apoptosis in cancer cells | 1.05 - 20.1 |

| Reactive Nitrogen Species | Disruption of cellular functions | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.